molecular formula C10H20N2 B12637511 2,7-Diazaspiro[3.5]nonane, 7-propyl- CAS No. 1003564-38-2

2,7-Diazaspiro[3.5]nonane, 7-propyl-

Katalognummer: B12637511
CAS-Nummer: 1003564-38-2
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: CZJXESDLYVZQSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Diazaspiro[35]nonane, 7-propyl- is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[35]nonane, 7-propyl- typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2,7-Diazaspiro[3.5]nonane, 7-propyl- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Diazaspiro[3.5]nonane, 7-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2,7-Diazaspiro[3.5]nonane, 7-propyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein degradation studies.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 7-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to proteins, leading to their degradation or modulation of their activity. This interaction can affect various cellular processes and pathways, making it a valuable tool in research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,7-Diazaspiro[3.5]nonane, 7-propyl- is unique due to the presence of the propyl group, which can influence its chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications .

Eigenschaften

CAS-Nummer

1003564-38-2

Molekularformel

C10H20N2

Molekulargewicht

168.28 g/mol

IUPAC-Name

7-propyl-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C10H20N2/c1-2-5-12-6-3-10(4-7-12)8-11-9-10/h11H,2-9H2,1H3

InChI-Schlüssel

CZJXESDLYVZQSV-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCC2(CC1)CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.